molecular formula C8H11Cl2FN2O2S B7640409 N-(2-aminoethyl)-2-chloro-5-fluorobenzenesulfonamide;hydrochloride

N-(2-aminoethyl)-2-chloro-5-fluorobenzenesulfonamide;hydrochloride

Cat. No. B7640409
M. Wt: 289.15 g/mol
InChI Key: KWNOISLRZZGOMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-aminoethyl)-2-chloro-5-fluorobenzenesulfonamide;hydrochloride, commonly known as AF-1, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a sulfonamide derivative that has shown promising results in various fields of research, including cancer treatment, drug discovery, and neuroscience.

Mechanism of Action

The mechanism of action of AF-1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and division. This compound has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells.
Biochemical and Physiological Effects:
AF-1 has been shown to have a range of biochemical and physiological effects. In addition to its potential use in cancer treatment and drug discovery, this compound has also been studied for its effects on the immune system and inflammation. Studies have shown that AF-1 can modulate the immune response and reduce inflammation in certain animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of AF-1 is its potential use in cancer treatment and drug discovery. This compound has shown promising results in preclinical studies, and it may have fewer side effects than traditional chemotherapy drugs. However, there are also some limitations to the use of AF-1 in lab experiments. For example, this compound may not be effective against all types of cancer cells, and it may have limited bioavailability in certain tissues.

Future Directions

There are several future directions for research on AF-1. One area of interest is the development of new drugs that are based on the structure of AF-1. Researchers are also interested in studying the effects of AF-1 on other types of cancer cells and in exploring its potential use in combination with other drugs. Additionally, there is ongoing research on the mechanisms of action of AF-1 and its effects on various biological pathways. Overall, AF-1 is a promising compound that has the potential to be used in a variety of scientific research applications.

Synthesis Methods

The synthesis of AF-1 involves the reaction of 2-chloro-5-fluorobenzenesulfonyl chloride with 2-aminoethanol in the presence of a base such as triethylamine. The resulting product is then purified and converted into its hydrochloride salt form.

Scientific Research Applications

AF-1 has been extensively studied for its potential use in cancer treatment. Studies have shown that AF-1 can inhibit the growth of certain types of cancer cells, including breast cancer and prostate cancer cells. This compound has also been studied for its potential use in drug discovery, particularly in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

N-(2-aminoethyl)-2-chloro-5-fluorobenzenesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClFN2O2S.ClH/c9-7-2-1-6(10)5-8(7)15(13,14)12-4-3-11;/h1-2,5,12H,3-4,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNOISLRZZGOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)S(=O)(=O)NCCN)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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